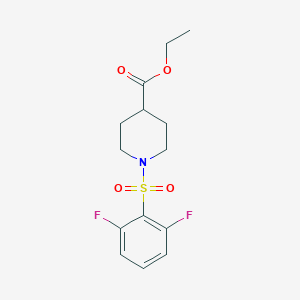

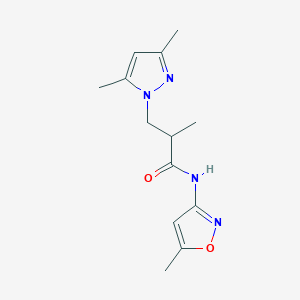

![molecular formula C11H14N4O2S B359444 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 142976-05-4](/img/structure/B359444.png)

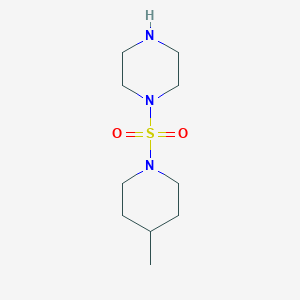

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate organic azide with an alkyne in the presence of a copper catalyst . The exact method can vary depending on the specific structures of the starting materials .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. Some derivatives are thermally stable and exhibit acceptable densities .科学的研究の応用

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with biological targets contributes to their pharmacokinetics and pharmacological properties . Specifically, certain 1,2,4-triazole derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549, indicating their potential in developing new chemotherapy drugs .

Antimicrobial Therapeutics

The triazole ring is a common feature in many antimicrobial agents due to its safety profile and high therapeutic index. Derivatives of 1,2,4-triazole, such as 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide , have shown good to moderate activities against various microorganisms, suggesting their use in treating infections, especially in immune-compromised patients .

Enzyme Inhibition Studies

Triazole derivatives are known to interact with enzymes, such as aromatase, which is crucial in steroid biosynthesis. Molecular docking studies have revealed that these compounds can bind effectively in the enzyme’s active site, providing insights into their mechanism of action and aiding in the design of enzyme inhibitors .

Antifungal Applications

The structural similarity of triazole derivatives to the natural azole antifungals makes them suitable candidates for antifungal drug development. They have been tested against strains like Candida albicans and Rhizopus oryzae, showing effectiveness in inhibiting fungal growth, which is valuable for both medical and agricultural applications .

Chemotherapy Drug Resistance Research

The modification of the 1,2,4-triazole structure has been explored to overcome drug resistance in chemotherapy. By altering the substituents on the triazole ring, researchers aim to develop compounds that can evade the resistance mechanisms of cancer cells, thus enhancing the efficacy of chemotherapeutic treatments .

Agricultural Chemicals

Beyond medical applications, triazole derivatives are also used in agriculture. They serve as the basis for developing crop protection chemicals, offering a way to combat fungal infections that affect plant health and crop yield .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDMUNIYNOLCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

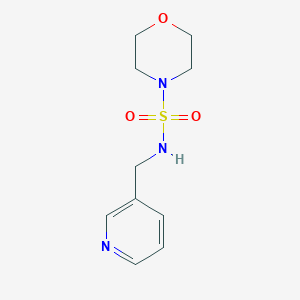

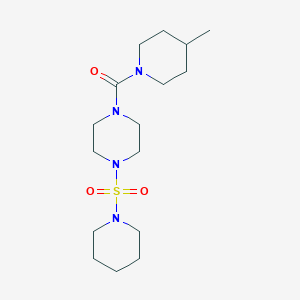

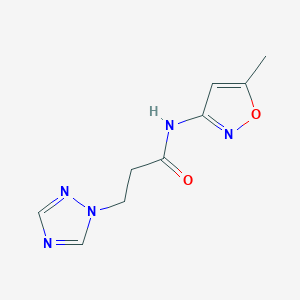

![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)

![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)